molecular formula C18H21N5O3 B2761553 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 333755-28-5

9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2761553
CAS No.: 333755-28-5
M. Wt: 355.398
InChI Key: WAUWAJQONLWVSG-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a purine and pyrimidine fused ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-11-5-7-12(8-6-11)22-9-13(24)10-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h5-8,13,24H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUWAJQONLWVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield the desired pyrimidine derivatives . Another method involves the use of formic acid or triethyl orthoformate to cyclize 3-amino-thiophene-2-carboxamides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine and pyrimidine derivatives, such as:

Uniqueness

What sets 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique fused ring structure, which combines elements of both purine and pyrimidine chemistry. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and antitumor activities, and discusses relevant research findings.

The molecular formula of the compound is C18H21N5OC_{18}H_{21}N_{5}O with a molecular weight of 355.4 g/mol. Its structure features a tetrahydropyrimidine ring fused with a purine base, which is characteristic of many biologically active compounds.

Antimicrobial Activity

Recent studies have indicated that purine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that related purine compounds showed strong activity against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) as low as 1 µM against drug-resistant strains .
  • The mechanism of action involves inhibition of the enzyme DprE1, crucial for the biosynthesis of arabinose in the mycobacterial cell wall . This specificity suggests that this compound may also target similar pathways.

Antitumor Activity

The compound's structural similarities to known kinase inhibitors suggest potential antitumor activity:

  • Kinase Inhibition : A series of studies have shown that purine derivatives can inhibit various disease-related kinases. For example, compounds derived from adenine have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer progression .
  • The incorporation of phenyl moieties into the purine structure enhances binding affinity to ATP-binding sites in kinases . This design strategy may be applicable to this compound.

Research Findings and Case Studies

StudyFindings
Study 1Investigated structural modifications on purines leading to enhanced antimycobacterial activity. Identified key features for drug-target interaction with DprE1 .
Study 2Assessed a range of purine derivatives for kinase inhibition; identified several candidates with promising antitumor activity .
Study 3Evaluated cytotoxicity and selectivity indices for newly synthesized purines; reported low toxicity against mammalian cells while maintaining antimicrobial efficacy .

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